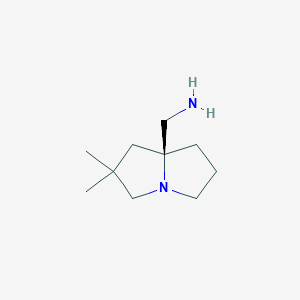
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is a chiral amine compound with a unique structure that includes a tetrahydropyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: A non-chiral version of the compound.
Other pyrrolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
[(8S)-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-10(7-11)4-3-5-12(10)8-9/h3-8,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
ZAOHIWIBLKPLNS-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@@]2(CCCN2C1)CN)C |
Canonical SMILES |
CC1(CC2(CCCN2C1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


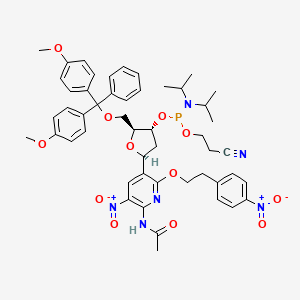




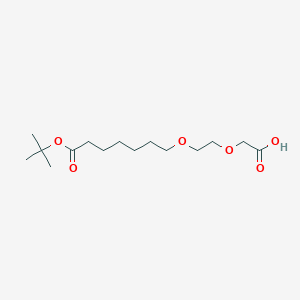

![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)

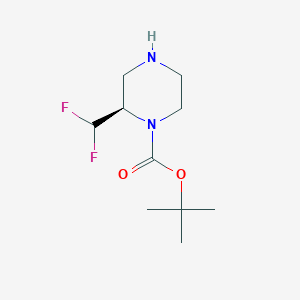
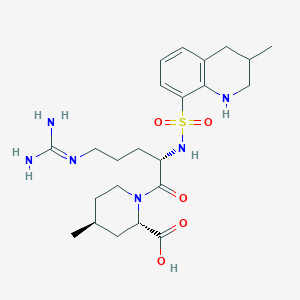
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)


